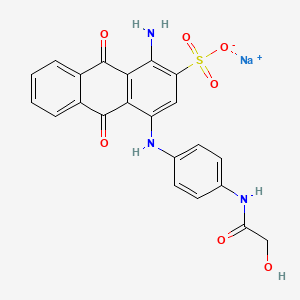
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a unique structure that includes an anthracene core, sulfonic acid group, and various functional groups
Méthodes De Préparation
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of amino groups and other functional groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt include other anthracene derivatives with sulfonic acid groups. These compounds may share similar chemical properties but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72829-41-5 |
|---|---|
Formule moléculaire |
C22H16N3NaO7S |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
sodium;1-amino-4-[4-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-5-7-12(8-6-11)25-17(27)10-26)18-19(20)22(29)14-4-2-1-3-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1 |
Clé InChI |
XKTMLNDGXXMUDS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
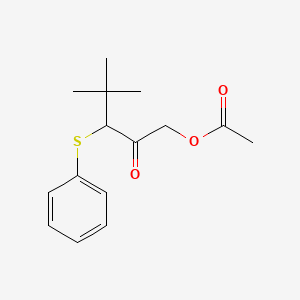
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
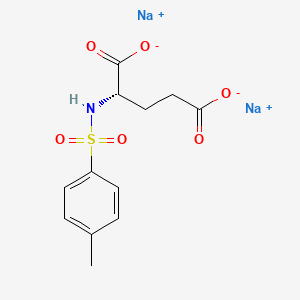
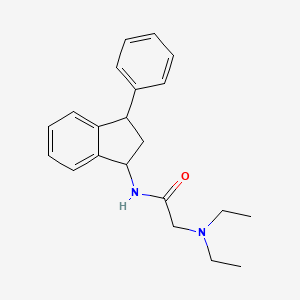
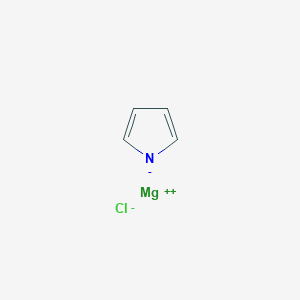


![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
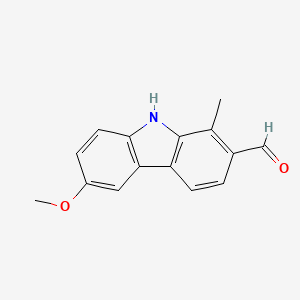
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)

